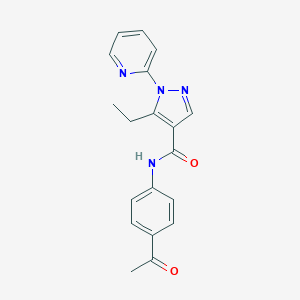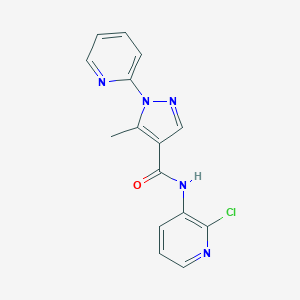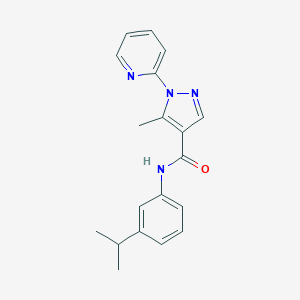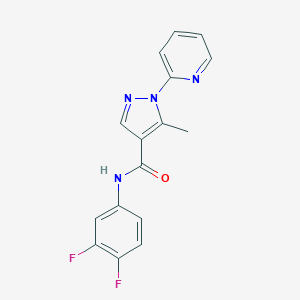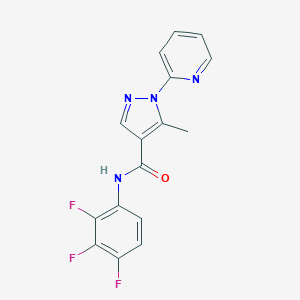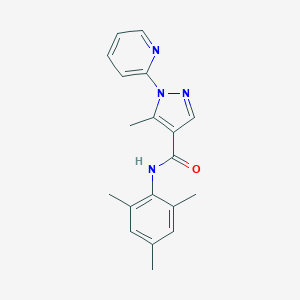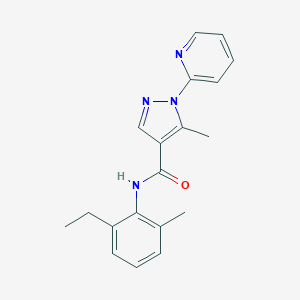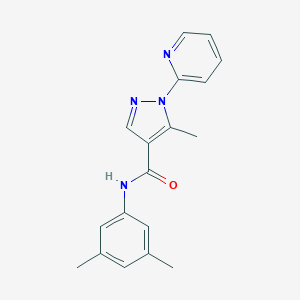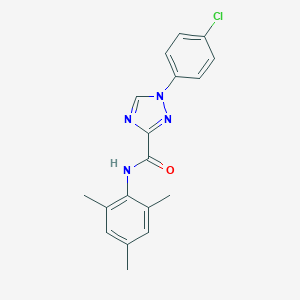
1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide, also known as CCT or TAK-659, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound was first synthesized in 2012 and has since been the subject of numerous studies due to its promising properties.
Mécanisme D'action
1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide works by inhibiting a protein called Bruton's tyrosine kinase (BTK), which plays a crucial role in the activation of immune cells. By inhibiting BTK, 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide prevents the activation of immune cells, which can help to reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are proteins that play a role in inflammation. Additionally, 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide has been found to inhibit the activation of immune cells, which can help to reduce inflammation and prevent the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide is its specificity. Unlike other BTK inhibitors, 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide specifically targets BTK and does not affect other proteins in the body. Additionally, 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide has been found to be highly effective in treating various diseases, including cancer and autoimmune disorders.
One limitation of 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide is that it has not yet been approved for clinical use. While it has shown promise in preclinical studies, further research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are a number of future directions for research on 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide. One area of interest is the development of new formulations of 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide that can improve its bioavailability and reduce its toxicity. Additionally, further studies are needed to determine the safety and efficacy of 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide in humans, particularly in the treatment of cancer and autoimmune disorders. Finally, researchers are interested in exploring the potential of 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide in combination with other drugs, which may enhance its effectiveness in treating disease.
Méthodes De Synthèse
The synthesis of 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide involves a multi-step process that includes the reaction of 4-chlorobenzaldehyde with mesitylene to produce 4-(mesityl)-4-chlorobutanal. This is then reacted with hydrazine hydrate to form the corresponding hydrazone, which is further reacted with triethylorthoformate and acetic anhydride to produce the final product, 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide has been studied extensively for its potential use in the treatment of various diseases, including cancer and autoimmune disorders. It has been shown to inhibit the growth of cancer cells and has been found to be effective in treating lymphoma, leukemia, and multiple myeloma. Additionally, 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide has shown promise in treating autoimmune disorders such as rheumatoid arthritis and lupus.
Propriétés
Nom du produit |
1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide |
|---|---|
Formule moléculaire |
C18H17ClN4O |
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-N-(2,4,6-trimethylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H17ClN4O/c1-11-8-12(2)16(13(3)9-11)21-18(24)17-20-10-23(22-17)15-6-4-14(19)5-7-15/h4-10H,1-3H3,(H,21,24) |
Clé InChI |
OBUALOMXSLSIHU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



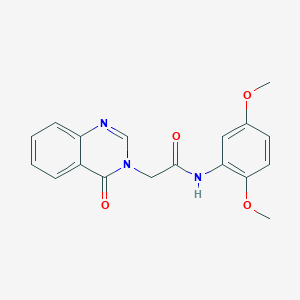
![3-bromo-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B278773.png)
![4-tert-butyl-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B278774.png)
![3-[Ethyl(phenyl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B278776.png)
![2-bromo-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B278777.png)
![N-[3-(difluoromethoxy)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278781.png)
